molecular formula C12H15N3O3 B2592305 N-ethoxy-6,7-dimethoxyquinazolin-4-amine CAS No. 477855-12-2

N-ethoxy-6,7-dimethoxyquinazolin-4-amine

Cat. No.: B2592305
CAS No.: 477855-12-2
M. Wt: 249.27
InChI Key: KKWQRWIRKJTAND-UHFFFAOYSA-N
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Description

N-ethoxy-6,7-dimethoxyquinazolin-4-amine is a chemical compound with the molecular formula C12H15N3O3 It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities

Preparation Methods

The synthesis of N-ethoxy-6,7-dimethoxyquinazolin-4-amine typically involves multiple steps. One common synthetic route starts with the preparation of 6,7-dimethoxyquinazolin-4-amine, which is then ethoxylated to obtain the final product. The reaction conditions often involve the use of anhydrous solvents and nitrogen atmosphere to prevent unwanted side reactions. Industrial production methods may vary, but they generally follow similar principles with optimizations for yield and purity.

Chemical Reactions Analysis

N-ethoxy-6,7-dimethoxyquinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-ethoxy-6,7-dimethoxyquinazolin-4-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Industry: It may be used in the development of new materials or as a component in chemical processes.

Comparison with Similar Compounds

N-ethoxy-6,7-dimethoxyquinazolin-4-amine can be compared with other quinazoline derivatives, such as:

    Erlotinib: A tyrosine kinase inhibitor used in cancer therapy.

    Gefitinib: Another tyrosine kinase inhibitor with similar applications.

    Tandutinib: A selective inhibitor of FLT3 and PDGFR, used in the treatment of certain leukemias.

Compared to these compounds, this compound may have unique properties or activities that make it suitable for specific research or therapeutic applications.

Properties

IUPAC Name

N-ethoxy-6,7-dimethoxyquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-4-18-15-12-8-5-10(16-2)11(17-3)6-9(8)13-7-14-12/h5-7H,4H2,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWQRWIRKJTAND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCONC1=NC=NC2=CC(=C(C=C21)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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